(R)-Amino(4-ethoxyphenyl)acetic acid hydrochloride
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Overview
Description
(R)-Amino(4-ethoxyphenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, an ethoxy-substituted phenyl ring, and a carboxylic acid group. The hydrochloride form is commonly used to enhance the solubility and stability of the compound in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Amino(4-ethoxyphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxybenzaldehyde.
Aldol Condensation: The 4-ethoxybenzaldehyde undergoes aldol condensation with glycine to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond, resulting in the formation of (2R)-2-amino-2-(4-ethoxyphenyl)acetic acid.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(R)-Amino(4-ethoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products
Oxidation: Formation of (2R)-2-amino-2-(4-nitrophenyl)acetic acid.
Reduction: Formation of (2R)-2-amino-2-(4-ethoxyphenyl)ethanol.
Substitution: Formation of (2R)-2-amino-2-(4-aminophenyl)acetic acid or (2R)-2-amino-2-(4-thiophenyl)acetic acid.
Scientific Research Applications
(R)-Amino(4-ethoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (R)-Amino(4-ethoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid
- (2R)-2-amino-2-(4-hydroxyphenyl)-acetamide
Uniqueness
(R)-Amino(4-ethoxyphenyl)acetic acid hydrochloride is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its hydroxy-substituted analogs. This difference in functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-2-(4-ethoxyphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13;/h3-6,9H,2,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFMTPLEMGIWQM-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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